molecular formula C12H8N2O2S B8728670 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione

2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione

Cat. No.: B8728670
M. Wt: 244.27 g/mol
InChI Key: MMTWSIUIOXVRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that contains both a thiazole ring and an isoindole ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione typically involves the reaction of a thiazole derivative with an isoindole derivative. One common method involves the use of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in the formation of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is unique due to the presence of both thiazole and isoindole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule enhances its versatility and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H8N2O2S/c15-11-9-3-1-2-4-10(9)12(16)14(11)5-8-6-17-7-13-8/h1-4,6-7H,5H2

InChI Key

MMTWSIUIOXVRBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ether (7.5 mL) was added to the above solution of 2-(3-bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione and cooled to 0° C. in an ice/NaCl salt bath. Then thioformamide (European Journal of Medicinal Chemistry, 2004, 39, 867-872.) (1.20 g) in EtOH (8 mL) was added, and the reaction was stirred overnight. The solvents were evaporated and the reaction mixture was purified by RP-HPLC to provide 2-(1,3-thiazol-4-ylmethyl)-1H-isoindole-1,3(2H)-dione as a white solid. LCMS: (M+H)+=245.1.
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

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